molecular formula C26H20BrFN4O3S B4066521 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide

6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide

Cat. No. B4066521
M. Wt: 567.4 g/mol
InChI Key: MPYDZJYHAFIQEU-UHFFFAOYSA-N
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Description

6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C26H20BrFN4O3S and its molecular weight is 567.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 566.04235 g/mol and the complexity rating of the compound is 956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Heterocyclic Compound Development

Research in the field of organic and medicinal chemistry frequently explores the synthesis of novel heterocyclic compounds due to their profound presence in biologically active molecules. For example, Gad-Elkareem et al. (2011) demonstrated the synthesis of thio-substituted ethyl nicotinate derivatives from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, which were further transformed into various heterocyclic frameworks, including thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These compounds were evaluated for their antimicrobial activities, showcasing the potential of such synthetic endeavors in discovering new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Biological Activities and Potential Applications

The exploration of novel heterocyclic compounds also extends to their biological evaluation. For instance, Jayarajan et al. (2019) synthesized compounds through a three-component reaction, leading to the development of molecules with potential non-linear optical (NLO) properties and molecular docking analyses suggested their possible anticancer activity by inhibiting tubulin polymerization (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019). Such studies underscore the significance of synthetic heterocyclic compounds in the discovery of new therapeutic agents.

Advanced Synthesis Techniques and Material Applications

Beyond biological activities, the synthesis of heterocyclic compounds often involves innovative techniques that could have implications for material science. For example, Matsui et al. (1992) reported on the synthesis of 4,6-disubstituted-3-cyano-2-methylpyridines that exhibit intense fluorescence, indicating their potential application in the development of fluorescent materials for technological applications (Matsui, Oji, Hiramatsu, Shibata, & Muramatsu, 1992).

properties

IUPAC Name

6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrFN4O3S/c1-15-23(25(34)32-20-6-3-2-5-19(20)28)24(21-7-4-12-35-21)18(13-29)26(30-15)36-14-22(33)31-17-10-8-16(27)9-11-17/h2-12,24,30H,14H2,1H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYDZJYHAFIQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 3
6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 4
6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 5
6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide

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